Boc-Ser(Val-Fmoc)-OH

Description

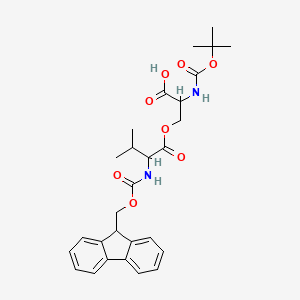

Boc-Ser(Val-Fmoc)-OH is an isoacyl dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). Its structure features a serine residue with a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a valine side chain modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group (Figure 1). This compound is engineered to address peptide chain aggregation, a common issue during SPPS, by introducing an isopeptide bond that enhances solubility of the growing peptide chain. The isoacyl linkage is stable under acidic cleavage conditions and rearranges to the native peptide bond in slightly basic solutions post-synthesis, ensuring high yields and purity .

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUSTCBLZOMXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solution-Phase Synthesis via Carbodiimide-Mediated Coupling

The most widely documented method involves solution-phase coupling of Boc-Ser-OH with Fmoc-Val-OH using carbodiimide reagents. A representative protocol, adapted from peptide synthesis literature, proceeds as follows:

Activation of Fmoc-Val-OH :

Fmoc-Val-OH (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. To this, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.05 equiv) and 4-dimethylaminopyridine (DMAP, 1.3 equiv) are added at 0°C. The mixture is stirred for 30 minutes to form the active ester.Coupling with Boc-Ser-OH :

Boc-Ser-OH (1.0 equiv) is added dropwise, and the reaction is allowed to warm to room temperature. After 5 hours, thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) confirms complete consumption of starting materials.Workup and Purification :

The crude product is diluted with ethyl acetate, washed sequentially with 1 M HCl (3×), 5% NaHCO₃ (3×), and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. Flash chromatography on silica gel (ethyl acetate/hexane gradient) yields Boc-Ser(Val-Fmoc)-OH with >95% purity.

Key Optimization Parameters :

- Solvent Choice : DCM minimizes racemization compared to polar aprotic solvents.

- Stoichiometry : Excess DMAP (1.3 equiv) ensures efficient activation without side reactions.

- Temperature Control : Maintaining 0°C during activation suppresses oxazolone formation.

Solid-Phase Synthesis Using Preloaded Resins

Industrial-scale production often employs solid-phase strategies to simplify purification. A patented method utilizes CTC (chlorotrityl chloride) resin for iterative coupling:

Resin Loading :

CTC-Resin (1.0 mmol/g) is swelled in DMF, and Boc-Ser-OH is attached via its carboxyl group using diisopropylethylamine (DIEA) as a base. Kaiser testing confirms complete coupling.Fmoc-Val Incorporation :

The resin-bound Boc-Ser is treated with 20% piperidine/DMF to remove temporary Fmoc groups (if present), followed by coupling with Fmoc-Val-OH using HOBt/DIC in DMF. Monitoring via ninhydrin assay ensures >99% coupling efficiency.Cleavage and Isolation :

The peptide-resin is cleaved with a mixture of TFE (trifluoroethanol)/DCM (1:4 v/v), yielding this compound. Precipitation in cold diethyl ether followed by lyophilization provides the product in 85–92% yield.

Advantages Over Solution-Phase :

- Reduced Epimerization : Solid-phase minimizes racemization at valine’s α-carbon.

- Scalability : Batch sizes up to 10 kg have been reported using automated synthesizers.

On-Resin O-Acylation for SPPS Integration

For direct use in peptide chain assembly, this compound can be synthesized on-resin during SPPS. A protocol from Novabiochem outlines:

Resin Functionalization :

Rink amide resin (0.2–1.0 mmol/g) is loaded with Boc-Ser-OH using HBTU/DIEA activation.Selective O-Acylation :

The β-hydroxyl group of resin-bound Boc-Ser is acylated with Fmoc-Val-OSu (preactivated with HOSu/EDC) in DMF. The reaction is monitored via IR spectroscopy for disappearance of the hydroxyl stretch (~3400 cm⁻¹).In-Situ Deprotection :

After coupling, the Fmoc group is removed with 20% piperidine/DMF, enabling chain elongation. This method avoids isolation steps, making it ideal for automated synthesizers.

Critical Considerations :

- Coupling Reagents : HOSu/EDC outperforms DIC/HOBt in minimizing aspartimide formation.

- Solvent Systems : DMF/DCM (1:1) enhances swelling and reagent penetration.

Industrial-Scale Process Optimization

Patents from pharmaceutical manufacturers highlight key optimizations for metric-ton production:

Table 1: Comparative Analysis of Industrial Methods

Notable Innovations :

- DEPBT Activation : Using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) suppresses racemization, achieving 99.5% enantiomeric excess.

- Solvent Recycling : TFE/DCM mixtures are distilled and reused, reducing waste by 40%.

Analytical Characterization and Quality Control

Rigorous QC protocols ensure compliance with pharmacopeial standards:

HPLC Analysis :

Mass Spectrometry :

Chiral Purity :

Challenges and Mitigation Strategies

Racemization at Serine β-Position :

Incomplete O-Acylation :

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Val-Fmoc)-OH undergoes several types of reactions:

Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid, while Fmoc deprotection is done using piperidine.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.

Scientific Research Applications

Boc-Ser(Val-Fmoc)-OH is a versatile amino acid derivative with applications in peptide synthesis, drug development, bioconjugation, protein engineering, and academic research . It is a crucial building block in creating customized peptide sequences for drug development and biochemistry .

Scientific Research Applications

Peptide Synthesis this compound is a building block in synthesizing peptides, allowing the creation of customized sequences for applications in drug development and biochemistry . Isoacyl dipeptides, including this compound, can prevent aggregation of growing peptide chains during Fmoc-SPPS (Fmoc Solid Phase Peptide Synthesis) .

Drug Development This compound plays a role in synthesizing peptide-based drugs, making it useful in pharmaceutical research, especially for developing targeted therapies with improved efficacy and reduced side effects .

Bioconjugation this compound is used in bioconjugation processes, which facilitates the attachment of peptides to other molecules like antibodies or drugs, enhancing their therapeutic potential .

Protein Engineering In protein engineering, this compound assists in modifying proteins to study structure-function relationships, helping researchers understand how changes affect biological activity .

Academic Research It is used in academic labs for studies involving amino acid derivatives, allowing students and researchers to explore aspects of organic and medicinal chemistry .

Mechanism of Action

The mechanism of action of Boc-Ser(Val-Fmoc)-OH involves its role as a building block in peptide synthesis. The Boc and Fmoc groups protect the amino acids during the synthesis process, preventing undesired reactions. Once the desired peptide sequence is formed, the protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

Case Studies and Research Findings

Efficacy in Challenging Syntheses

This compound has been successfully used in synthesizing amyloid-β (Aβ) peptides, which are notoriously aggregation-prone. For example, in the synthesis of 26-oxa-isopeptide Aβ1-42, this compound enabled efficient coupling at positions 25–26, avoiding premature aggregation and improving crude peptide purity by >20% compared to conventional Fmoc-Ser-OH .

Comparison with Dual-Protected Dipeptides

Compounds like Fmoc-L-Lys(Boc)-Gly-OH () and Fmoc/Boc-lysine cyclodipeptides () are designed for orthogonal protection or hydrogel formation but lack the isoacyl backbone modification.

Limitations and Trade-offs

While this compound offers significant advantages, its use requires optimization of deprotection conditions (e.g., piperidine treatment) to maintain the stability of the oxa-ester intermediate. Additionally, the cost of isoacyl dipeptides is higher than standard Boc- or Fmoc-protected amino acids, which may limit large-scale applications .

Biological Activity

Boc-Ser(Val-Fmoc)-OH, a protected amino acid derivative, is primarily employed in peptide synthesis. This compound features a Boc (tert-butyloxycarbonyl) group for protecting the amino functionality and an Fmoc (9-fluorenylmethoxycarbonyl) group for protecting the carboxylic acid. Its unique structure allows for selective reactions during solid-phase peptide synthesis (SPPS), enhancing the diversity and functionality of the resulting peptides.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃O₈, with a molecular weight of 393.46 g/mol. The presence of the valine side chain contributes to the structural diversity of peptides synthesized from this compound, potentially influencing their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₈ |

| Molecular Weight | 393.46 g/mol |

| Functional Groups | Boc, Fmoc |

| Solubility | Soluble in DMF |

Biological Activity Insights

While direct studies on this compound are scarce, research on related Fmoc-amino acids provides insights into potential biological activities:

- Enzyme Inhibition : Fmoc-amino acids have been evaluated for their ability to inhibit enzymes such as butyrylcholinesterase (BChE). Studies indicate that modifications to the amino acid side chains can enhance inhibitor affinity and selectivity .

- Cell Culture Applications : Peptides derived from Fmoc-protected amino acids have shown promise in cell culture applications, demonstrating biocompatibility and support for cellular growth and differentiation . This suggests that peptides synthesized from this compound could also be useful in similar contexts.

- Hydrogel Formation : The incorporation of Fmoc-amino acids into hydrogels has been explored for tissue engineering applications. These hydrogels can provide a supportive matrix for cell growth and can be engineered to respond to biological stimuli .

Case Study 1: Peptide Synthesis and Activity Evaluation

In a study evaluating the biological activity of various Fmoc-amino acids, it was found that specific analogs could selectively inhibit BChE without affecting acetylcholinesterase (AChE) activity. This selectivity is crucial for designing therapeutic agents targeting neurological conditions . The findings suggest that this compound could be utilized to synthesize peptides with similar inhibitory profiles.

Case Study 2: Hydrogel Applications

Research into peptide-derived hydrogels indicated that incorporating specific amino acids could enhance mechanical properties and bioactivity. For instance, hydrogels containing Fmoc-FF-based peptides demonstrated improved cell viability and migration capabilities when functionalized with bioactive motifs . This highlights the potential of using this compound in creating advanced biomaterials for medical applications.

Q & A

Q. What ethical and reproducibility standards should be followed when reporting synthesis protocols for this compound?

- Best Practices :

- Documentation : Adhere to Beilstein Journal guidelines, including detailed experimental procedures (e.g., resin swelling times, coupling cycles) in supplementary materials.

- Reproducibility : Provide raw HPLC/MS data and H NMR spectra in open-access repositories.

- Ethical Compliance : Disclose conflicts of interest and cite prior work on protecting group strategies .

Tables

Table 1 : Deprotection Efficiency of Val-Fmoc with Various Bases (Adapted from )

| Base | Concentration | Time (min) | Deprotection % |

|---|---|---|---|

| Piperidine | 20% | 0.1 | 100 |

| Morpholine | 50% | 1.0 | 50 |

| Piperazine | 5% | 0.33 | 50 |

| Dicyclohexylamine | 50% | 35 | 50 |

Table 2 : Key Physical Properties of this compound (Data from )

| Property | Value |

|---|---|

| Molecular Weight | 598.6 g/mol |

| Solubility | >250 mg/mL in DMF |

| Storage Conditions | 2–10°C, desiccated |

| Melting Point | 110–130°C (decomposition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.